Cas no 894903-49-2 (2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide)

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide structure
894903-49-2 structure
商品名:2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide
CAS番号:894903-49-2
MF:C25H21N3O3
メガワット:411.452545881271
CID:5423126
PubChem ID:16024485

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 894903-49-2
    • AKOS001951622
    • F3411-1389
    • 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide
    • 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide
    • E999-0002
    • CHEMBL1553018
    • 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide
    • HMS1878F16
    • NCGC00127521-01
    • 3-Benzoyl-7-methyl-N-(2-methylphenyl)-4-oxo-1,8-naphthyridine-1(4H)-acetamide
    • インチ: 1S/C25H21N3O3/c1-16-8-6-7-11-21(16)27-22(29)15-28-14-20(23(30)18-9-4-3-5-10-18)24(31)19-13-12-17(2)26-25(19)28/h3-14H,15H2,1-2H3,(H,27,29)
    • InChIKey: COORRQQRJXUIJY-UHFFFAOYSA-N
    • ほほえんだ: N1(CC(NC2=CC=CC=C2C)=O)C2C(=CC=C(C)N=2)C(=O)C(C(=O)C2=CC=CC=C2)=C1

計算された属性

  • せいみつぶんしりょう: 411.15829154g/mol
  • どういたいしつりょう: 411.15829154g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 728
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 79.4Ų

じっけんとくせい

  • 密度みつど: 1.300±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 641.1±55.0 °C(Predicted)
  • 酸性度係数(pKa): 13.08±0.70(Predicted)

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3411-1389-10μmol
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide
894903-49-2
10μmol
$69.0 2023-09-10
Life Chemicals
F3411-1389-4mg
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide
894903-49-2
4mg
$66.0 2023-09-10
Life Chemicals
F3411-1389-5mg
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide
894903-49-2
5mg
$69.0 2023-09-10
Life Chemicals
F3411-1389-20mg
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide
894903-49-2
20mg
$99.0 2023-09-10
Life Chemicals
F3411-1389-15mg
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide
894903-49-2
15mg
$89.0 2023-09-10
Life Chemicals
F3411-1389-20μmol
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide
894903-49-2
20μmol
$79.0 2023-09-10
Life Chemicals
F3411-1389-2mg
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide
894903-49-2
2mg
$59.0 2023-09-10
Life Chemicals
F3411-1389-40mg
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide
894903-49-2
40mg
$140.0 2023-09-10
Life Chemicals
F3411-1389-30mg
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide
894903-49-2
30mg
$119.0 2023-09-10
Life Chemicals
F3411-1389-2μmol
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide
894903-49-2
2μmol
$57.0 2023-09-10

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide 関連文献

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamideに関する追加情報

Introduction to 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide (CAS No. 894903-49-2) and Its Emerging Applications in Chemical Biology

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide, identified by the CAS number 894903-49-2, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the class of naphthyridine derivatives, which are known for their broad spectrum of biological activities. The presence of a benzoyl group at the 3-position and a methyl substituent at the 7-position of the naphthyridine core, combined with an acetamide moiety, contributes to its distinct chemical profile and potential therapeutic applications.

The molecular structure of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide is characterized by a rigid bicyclic system, which enhances its binding affinity to biological targets. The benzoyl group not only influences the electronic properties of the molecule but also participates in hydrogen bonding interactions, making it a valuable scaffold for drug design. Additionally, the acetamide group at the nitrogen position introduces polar functionality, further modulating its interactions with biological systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding modes of this compound with high precision. Studies suggest that 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide exhibits strong affinity for certain enzyme targets, particularly those involved in metabolic pathways and signal transduction. This has opened up new avenues for its investigation as a potential lead compound in the development of novel therapeutics.

In particular, research has highlighted its interaction with enzymes such as kinases and phosphodiesterases. The benzoyl and methyl substituents on the naphthyridine ring are critical for optimizing binding interactions with these targets. Furthermore, the acetamide moiety has been shown to enhance solubility and bioavailability, making it an attractive candidate for further development into a drug-like entity.

The synthesis of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Modern synthetic methodologies have enabled more efficient routes to this compound, reducing both cost and environmental impact. Advances in green chemistry principles have also been applied to improve sustainability in its production.

One of the most compelling aspects of this compound is its potential as an inhibitor of protein-protein interactions (PPIs). PPIs play crucial roles in numerous biological processes and are often implicated in diseases such as cancer and inflammatory disorders. The ability of 2-(3-benzoyl-7-methyl-4-oxyo 1 , 4 -dihydro - 1 , 8 -naph thy ridin - 1 - yl ) - N -( 2 -m ethyl phen y l ) aceta m ide (CAS No. 894903 -49 - 2) to disrupt these interactions could lead to novel therapeutic strategies targeting these diseases.

Recent preclinical studies have demonstrated promising results in vitro and in vivo when using derivatives of this compound. These studies have focused on evaluating its efficacy against specific disease models and assessing its safety profile. The results indicate that it exhibits favorable pharmacokinetic properties and minimal toxicity at effective doses.

The development of 2-(3-benzoyl -7 -m ethyl - 4 - ox o - 1 , 4 -d ihydro - 1 ,8-naph thy ridin e ) -( N -( 2 -m ethyl phen y l ) aceta m ide) as a therapeutic agent is still in its early stages; however, the preliminary findings are encouraging. Researchers are now exploring ways to optimize its activity further by modifying its structure or developing prodrugs that enhance delivery to target tissues.

The growing interest in naphthyridine derivatives like 894903 -49 - 2 reflects their versatility as pharmacological tools. These compounds can be readily modified to produce libraries of analogs with tailored properties for specific applications. High-throughput screening (HTS) techniques have been particularly useful in identifying new derivatives with enhanced potency or selectivity.

The role of computational methods in drug discovery cannot be overstated. Molecular docking simulations have been instrumental in understanding how (CAS No.) interacts with biological targets at an atomic level. These simulations help predict binding affinities and identify key residues involved in recognition processes.

Furthermore,(894903 –49 – 2) has shown promise as a tool compound for mechanistic studies due to its well-defined structure and predictable reactivity patterns. Researchers can use it as a starting point for exploring new chemical space or as a reference standard against which other compounds are compared.

The future directions for research on this compound include exploring its potential applications beyond traditional therapeutic areas such as oncology or neurology. For instance,(name) might find utility in regenerative medicine or anti-inflammatory therapies where modulation of protein-protein interactions is crucial.

In conclusion,(894903–49–2) represents an exciting development within chemical biology with significant implications for drug discovery efforts worldwide.Several factors contributetoitspromisingpotential:

Firstly,(name) possesses structural features that make it highly versatile for designing bioactive molecules.Secondly,(CAS No.) demonstrates favorable pharmacokinetic properties necessary forsustainedclinicaluse.Finally,(name)’s abilitytointeractwithbiologicaltargetsopensupnewtherapeuticstrategiesthatare currentlyunexplored.

In summary,(name) stands out among othercompounds due tobroadrangeofapplicationsanduniquestructuralproperties.Combiningtheseadvantageswithongoingresearchefforts,(CAS No.)is poisedtoplayanimportantroleinthedevelopmentofnoveltreatmentsforvarioushumanconditions.

This marks justthebeginningofwhatthiscompoundcouldachieveasnewdiscoveriescontinueandtechnologicaladvancementsfacilitatefurtherinvestigationinto(name)’spotentialapplications.

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